4-Nitro-2-(propylamino)benzenesulfonamide
Overview
Description
4-Nitro-2-(propylamino)benzenesulfonamide is an organic compound with the molecular formula C9H13N3O4S and a molecular weight of 259.29 g/mol . It is characterized by the presence of a nitro group, a propylamino group, and a benzenesulfonamide moiety. This compound is typically found in a powder form and is used in various chemical and industrial applications .
Mechanism of Action
- In many solid tumors, including breast cancer, CA IX is overexpressed due to changes in gene expression. This overexpression contributes to tumor hypoxia and uncontrolled cell proliferation .
- Acidic conditions can impair cellular processes and promote apoptosis (programmed cell death) in cancer cells .
- Molecularly, it alters the balance of bicarbonate and protons, impacting various cellular processes .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- 4-Nitro-2-(propylamino)benzenesulfonamide is orally administered and absorbed in the gastrointestinal tract. It distributes throughout the body, including tumor tissues. The compound undergoes hepatic metabolism. Elimination occurs primarily through urine. The compound’s pharmacokinetic properties influence its bioavailability, affecting its efficacy .
Result of Action
Action Environment
- Environmental factors play a role in the compound’s efficacy and stability:
- Hypoxia and acidic conditions enhance CA IX expression, making it an attractive target. The compound’s effectiveness depends on maintaining the right pH range. Stability under varying conditions (e.g., temperature, humidity) affects its shelf life and therapeutic potential .
Biochemical Analysis
Biochemical Properties
4-Nitro-2-(propylamino)benzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary enzymes it interacts with is carbonic anhydrase IX. This enzyme is overexpressed in many solid tumors and is involved in regulating pH levels within cells. By inhibiting carbonic anhydrase IX, this compound can disrupt the pH balance in cancer cells, leading to reduced cell proliferation and increased apoptosis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer cell lines such as MDA-MB-231 and MCF-7, this compound has been shown to inhibit cell growth and induce apoptosis. It influences cell signaling pathways by disrupting the activity of carbonic anhydrase IX, leading to alterations in gene expression and cellular metabolism . Additionally, this compound can affect normal cells, although its impact is more pronounced in cancerous cells due to their higher expression of carbonic anhydrase IX.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with carbonic anhydrase IX. This binding inhibits the enzyme’s activity, leading to a decrease in pH regulation within the cell. The inhibition of carbonic anhydrase IX results in a buildup of acidic byproducts, which can trigger apoptosis in cancer cells. Additionally, this compound may influence other molecular pathways by altering gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its efficacy may decrease over extended periods due to degradation. Long-term exposure to this compound can lead to sustained inhibition of carbonic anhydrase IX and prolonged effects on cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrase IX without causing significant toxicity. At higher doses, toxic effects may be observed, including damage to normal tissues and organs. Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic effect without inducing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with carbonic anhydrase IX. This enzyme plays a crucial role in maintaining pH balance and metabolic flux within cells. By inhibiting carbonic anhydrase IX, this compound can alter metabolite levels and disrupt normal metabolic processes. Additionally, this compound may interact with other enzymes and cofactors involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The distribution of this compound is critical for its efficacy, as it must reach target sites such as carbonic anhydrase IX to exert its inhibitory effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within the cell can influence its ability to inhibit carbonic anhydrase IX and other molecular targets, thereby affecting its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-(propylamino)benzenesulfonamide involves several steps. One common method includes the nitration of 2-(propylamino)benzenesulfonamide. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at a controlled temperature to ensure the selective nitration of the aromatic ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-(propylamino)benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Reduction: 4-Amino-2-(propylamino)benzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
4-Nitro-2-(propylamino)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzenesulfonamide: Lacks the propylamino group, making it less versatile in certain chemical reactions.
2-(Propylamino)benzenesulfonamide: Lacks the nitro group, which reduces its potential for certain biological activities.
4-Amino-2-(propylamino)benzenesulfonamide: A reduced form of 4-Nitro-2-(propylamino)benzenesulfonamide, with different reactivity and biological properties.
Uniqueness
This compound is unique due to the presence of both a nitro group and a propylamino group on the benzenesulfonamide scaffold. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-nitro-2-(propylamino)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c1-2-5-11-8-6-7(12(13)14)3-4-9(8)17(10,15)16/h3-4,6,11H,2,5H2,1H3,(H2,10,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFSZLRULIWKME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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